molecular formula C21H29NO5 B14996185 2-cyclooctyl 5-methyl 3,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate

2-cyclooctyl 5-methyl 3,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate

Cat. No.: B14996185
M. Wt: 375.5 g/mol
InChI Key: MHHZRJRWCRQQHM-UHFFFAOYSA-N
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Description

2-cyclooctyl 5-methyl 3,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-cyclooctyl 5-methyl 3,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate involves multiple steps. One common synthetic route includes the reaction of cyclooctanone with methylamine to form the corresponding imine, which is then reduced to the amine. This amine undergoes a cyclization reaction with a suitable diketone to form the indole ring system. The final step involves the esterification of the carboxylic acid groups with methanol under acidic conditions .

Chemical Reactions Analysis

2-cyclooctyl 5-methyl 3,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form the corresponding ketone or carboxylic acid derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like bromine or chlorine.

    Esterification: The carboxylic acid groups can be esterified using alcohols in the presence of acidic catalysts

Scientific Research Applications

2-cyclooctyl 5-methyl 3,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential antiviral, anti-inflammatory, and anticancer activities.

    Medicine: It is being investigated for its potential use in the development of new therapeutic agents for various diseases.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-cyclooctyl 5-methyl 3,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, including those involved in inflammatory and cancer pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its therapeutic effects .

Comparison with Similar Compounds

2-cyclooctyl 5-methyl 3,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H29NO5

Molecular Weight

375.5 g/mol

IUPAC Name

2-O-cyclooctyl 5-O-methyl 3,6-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2,5-dicarboxylate

InChI

InChI=1S/C21H29NO5/c1-12-11-15-17(19(23)16(12)20(24)26-3)13(2)18(22-15)21(25)27-14-9-7-5-4-6-8-10-14/h12,14,16,22H,4-11H2,1-3H3

InChI Key

MHHZRJRWCRQQHM-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(=C(N2)C(=O)OC3CCCCCCC3)C)C(=O)C1C(=O)OC

Origin of Product

United States

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